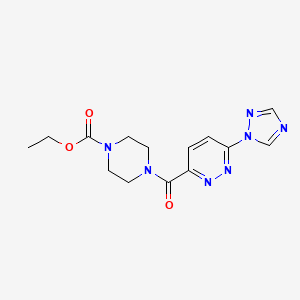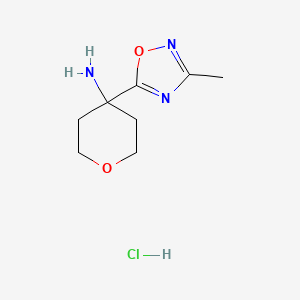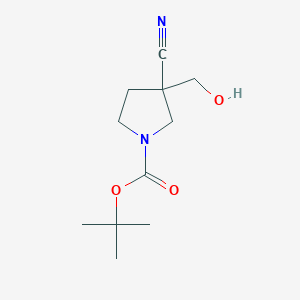
ethyl 4-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carbonyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “ethyl 4-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carbonyl)piperazine-1-carboxylate” is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, a pyridazine ring, a piperazine ring, and an ester group . These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR spectroscopy and X-ray crystallography are often used to determine the structure of complex organic molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. For example, the triazole ring is known to participate in various reactions, including nucleophilic substitutions and additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would be determined by its molecular structure. For example, the presence of the ester group might make it more soluble in organic solvents .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
- Synthesis and Mannich Reaction: Ethyl[4-arylmethyleneamino-3-(4-metylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazole-1-yl]acetates and their derivatives were synthesized, leading to the formation of compounds incorporating carboxylic acid or alcohol functionality. Mannich bases containing morpholine or piperazine nucleus were produced, showcasing the compound's versatility in chemical reactions (Fandaklı et al., 2012).
- Schiff and Mannich Bases of Isatin Derivatives: Research demonstrated the synthesis of Schiff and Mannich bases of isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones, highlighting the compound's role in forming structurally diverse heterocyclic molecules (Bekircan & Bektaş, 2008).
Antimicrobial Activity
- Evaluation of Antimicrobial Activity: Novel fluoroquinolones containing the piperazine moiety exhibited in vivo activity against Mycobacterium tuberculosis, indicating the potential of such compounds in antimicrobial therapy (Shindikar & Viswanathan, 2005). Another study on densely functionalized pyridazines and fulvene-type compounds containing the azulene moiety, treated with hydrazine hydrate, showed effective conversion into heterocyclic molecules, hinting at their broad application in medicinal chemistry (Devendar et al., 2013).
Enzyme Inhibition and Biological Activities
- α-Glucosidase Inhibitors: Pyridazine-based 1,2,3-triazole derivatives were discovered as inhibitors of α-glucosidase, offering a novel approach to manage diseases related to enzyme activity. These compounds demonstrated significant inhibitory activities, marking them as potential therapeutic agents (Moghimi et al., 2021).
Mécanisme D'action
Target of Action
Similar compounds with a 1,2,4-triazole ring have been found to interact with multiple receptors, contributing to their broad-spectrum biological activities .
Mode of Action
Compounds with a 1,2,4-triazole ring are known to form hydrogen bonds with different targets, which can lead to changes in the function of these targets .
Biochemical Pathways
Similar compounds have been shown to have diverse biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
Compounds with a 1,2,4-triazole ring are known to have improved pharmacokinetics, pharmacological, and toxicological properties due to their ability to form hydrogen bonds with different targets .
Result of Action
Similar compounds have been shown to have diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
The activity of similar compounds can be influenced by various internal and external factors .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-[6-(1,2,4-triazol-1-yl)pyridazine-3-carbonyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N7O3/c1-2-24-14(23)20-7-5-19(6-8-20)13(22)11-3-4-12(18-17-11)21-10-15-9-16-21/h3-4,9-10H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBJVZNYKGVRLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=NN=C(C=C2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carbonyl)piperazine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Benzyl-1,3-dimethyl-8-[(4-methylphenyl)methylamino]purine-2,6-dione](/img/structure/B2972657.png)

![3-{[(2,3-Dioxo-1,2,3,4-tetrahydroquinoxalin-6-YL)-sulfonyl]amino}propanoic acid](/img/structure/B2972659.png)
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-phenylacetamide](/img/structure/B2972660.png)
![1,3-Dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2972663.png)

![4-(2,4-dichlorobenzoyl)-1-methyl-N'-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}-1H-pyrrole-2-carbohydrazide](/img/structure/B2972665.png)
![2-Chloro-N-[(5-methyl-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B2972666.png)

![2-(dimethylamino)-5-[(E)-(4-fluorophenyl)methylidene]-1,3-thiazol-4(5H)-one](/img/structure/B2972669.png)

![Methyl 5-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]-1-phenylpyrazole-3-carboxylate](/img/structure/B2972673.png)
